N,N-dimethyl-2-(2-methylanilino)acetamide
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Overview
Description
N,N-dimethyl-2-(2-methylanilino)acetamide is an organic compound with the molecular formula C11H16N2O. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and the acetamide is further substituted with a 2-methylanilino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-methylanilino)acetamide typically involves the reaction of 2-methylaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methylaniline and N,N-dimethylacetamide.
Catalyst: Commonly used catalysts include acids or bases to promote the reaction.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-120°C) and may require a solvent such as toluene or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N,N-dimethyl-2-(2-methylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A simpler derivative without the 2-methylanilino group.
N,N-dimethyl-2-(N-methylanilino)acetamide: A closely related compound with similar structural features.
Uniqueness
N,N-dimethyl-2-(2-methylanilino)acetamide is unique due to the presence of the 2-methylanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other acetamide derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
104097-07-6 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-9-6-4-5-7-10(9)12-8-11(14)13(2)3/h4-7,12H,8H2,1-3H3 |
InChI Key |
RNWDOZDAWCBFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)N(C)C |
Origin of Product |
United States |
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